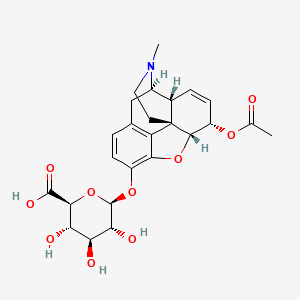
6-Acetylmorphine 3-O-b-D-Glucuronide
概要
説明
6-Acetylmorphine 3-O-b-D-Glucuronide is a metabolite of heroin (diacetylmorphine) and morphine. It is formed when 6-acetylmorphine undergoes glucuronidation, a process where a glucuronic acid molecule is added to the compound. This metabolite is significant in the study of opioid metabolism and is often used as a biomarker for heroin use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylmorphine 3-O-b-D-Glucuronide typically involves the glucuronidation of 6-acetylmorphine. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the 3-hydroxy group of 6-acetylmorphine .
Industrial Production Methods
Industrial production of this compound is not commonly reported, as it is primarily used for research purposes. the production process would likely involve the enzymatic glucuronidation of 6-acetylmorphine under controlled conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
6-Acetylmorphine 3-O-b-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the glucuronide bond to release 6-acetylmorphine and glucuronic acid.
Oxidation: Oxidative reactions can modify the acetyl or glucuronide groups.
Reduction: Reduction reactions can potentially alter the acetyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
Hydrolysis: 6-Acetylmorphine and glucuronic acid.
Oxidation: Various oxidized derivatives of 6-acetylmorphine.
Reduction: Reduced forms of 6-acetylmorphine.
科学的研究の応用
6-Acetylmorphine 3-O-b-D-Glucuronide is used extensively in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways of opioids.
Biology: Understanding the biological effects and metabolism of heroin and morphine.
Medicine: Developing diagnostic tools for detecting heroin use.
Industry: Producing reference standards for analytical testing.
作用機序
The mechanism of action of 6-Acetylmorphine 3-O-b-D-Glucuronide involves its role as a metabolite of heroin. Once heroin is metabolized to 6-acetylmorphine, it is further glucuronidated to form this compound. This compound does not exert significant pharmacological effects itself but serves as a marker for heroin metabolism. The primary molecular targets are the enzymes involved in glucuronidation, such as glucuronosyltransferases .
類似化合物との比較
Similar Compounds
6-Monoacetylmorphine: Another metabolite of heroin, but without the glucuronide group.
Morphine-3-glucuronide: A glucuronidated metabolite of morphine.
Morphine-6-glucuronide: Another glucuronidated metabolite of morphine, known for its analgesic properties.
Uniqueness
6-Acetylmorphine 3-O-b-D-Glucuronide is unique due to its specific formation from 6-acetylmorphine and its role as a definitive biomarker for heroin use. Unlike other metabolites, it provides a clear indication of heroin metabolism, making it valuable in forensic and clinical settings .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-acetyloxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO10/c1-10(27)33-15-6-4-12-13-9-11-3-5-14(20-16(11)25(12,22(15)35-20)7-8-26(13)2)34-24-19(30)17(28)18(29)21(36-24)23(31)32/h3-6,12-13,15,17-19,21-22,24,28-30H,7-9H2,1-2H3,(H,31,32)/t12-,13+,15-,17-,18-,19+,21-,22-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGOKLDIYZEHHQ-DSPHSEFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)CCN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746950 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62299-26-7 | |
| Record name | (5alpha,6alpha)-6-(Acetyloxy)-17-methyl-7,8-didehydro-4,5-epoxymorphinan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


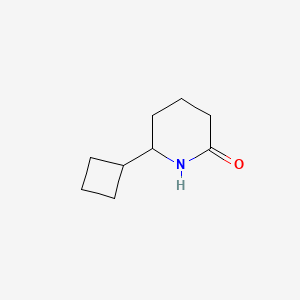
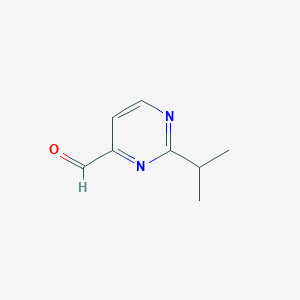
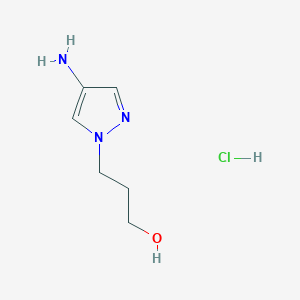
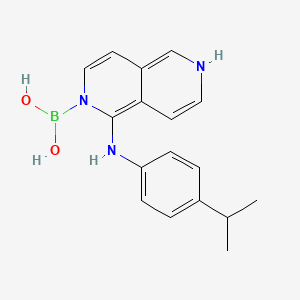
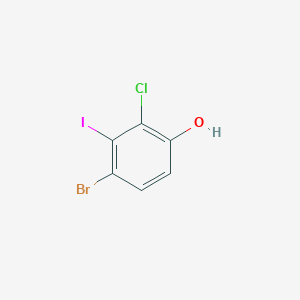
![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1514345.png)
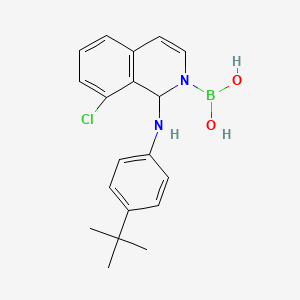
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
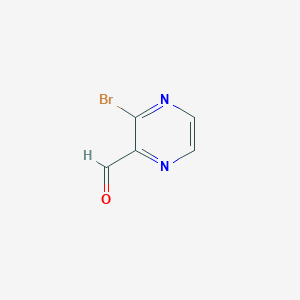
![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B1514355.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)
![2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)
